2-(9-Decenyl)glutaconic acid

Description

Properties

Molecular Formula |

C15H24O4 |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

(Z)-2-dec-9-enylpent-2-enedioic acid |

InChI |

InChI=1S/C15H24O4/c1-2-3-4-5-6-7-8-9-10-13(15(18)19)11-12-14(16)17/h2,11H,1,3-10,12H2,(H,16,17)(H,18,19)/b13-11- |

InChI Key |

GAZHKBVZIMUZLZ-QBFSEMIESA-N |

Isomeric SMILES |

C=CCCCCCCCC/C(=C/CC(=O)O)/C(=O)O |

Canonical SMILES |

C=CCCCCCCCCC(=CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Physicochemical Properties

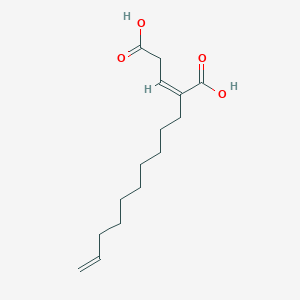

2-(9-Decenyl)glutaconic acid features a central glutaconic acid backbone (HOOC–CH₂–CH(CO₂H)–CH₂–COOH) with a 9-decenyl group (–C₁₀H₁₉) substituted at the second carbon position. Its molecular weight of 268.353 g/mol and amphiphilic nature (due to the carboxylic acid groups and hydrophobic decenyl chain) make it a candidate for applications in surfactant chemistry and medicinal research.

Conventional Esterification-Hydrolysis Approaches

Acid-Catalyzed Dehydration-Condensation

A widely cited method involves the dehydration-condensation of glutaconic acid with 9-decen-1-ol using an involatile acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic attack of the alcohol on the protonated carboxylic acid, forming a monoester intermediate. Key parameters include:

- Molar Ratios : A 0.5–50-fold excess of 9-decen-1-ol relative to glutaconic acid ensures monoester formation while minimizing diester byproducts.

- Catalyst Removal : Post-reaction, residual acid is neutralized using weak bases (e.g., sodium bicarbonate), forming water-soluble salts that are easily separated.

Reaction Scheme:

$$

\text{Glutaconic acid} + \text{9-Decen-1-ol} \xrightarrow{\text{H}^+} \text{Monoester intermediate} \xrightarrow{\text{Hydrolysis}} \text{this compound}

$$

Selective Hydrolysis of Diesters

To enhance regioselectivity, a diester derivative may first be synthesized under forcing conditions (e.g., 5:1 alcohol-to-acid ratio), followed by controlled hydrolysis. Enzymatic hydrolysis using lipases has been proposed to selectively cleave one ester group, though this remains untested for decenyl-substituted glutaconates.

Alkylation Strategies

Base-Mediated Alkylation

Deprotonation of glutaconic acid’s α-carbon (pKa ≈ 2.5–3.0) using strong bases like lithium diisopropylamide (LDA) enables direct alkylation with 9-decenyl bromide. Challenges include:

Radical-Based C–H Functionalization

Emerging methodologies inspired by oxetane synthesis propose a radical pathway:

- H Atom Transfer (HAT) : A photoredox catalyst (e.g., Ir(ppy)₃) generates a glutaconic acid radical at the α-position.

- Alkene Addition : The radical reacts with 9-decene, forming a carbon-carbon bond.

- Oxidation : The adduct is oxidized to yield the final product.

This method bypasses pre-functionalized substrates but requires rigorous optimization of radical stability and selectivity.

Biocatalytic Production

Microbial Synthesis of Glutaconic Acid

Escherichia coli strains engineered with LutABC operons produce glutaconic acid via the glutamate degradation pathway. While yields reach 12–15 g/L, enzymatic incorporation of decenyl groups remains unexplored.

Chemo-Enzymatic Hybrid Approaches

Combining microbial glutaconate production with chemical alkylation (e.g., using immobilized lipases for esterification) offers a sustainable route. For example:

Comparative Analysis of Synthetic Routes

*Theoretical yields based on analogous systems.

Industrial and Environmental Considerations

Patents emphasize solvent-free conditions and weak base neutralization to minimize wastewater. For large-scale production, continuous flow reactors could enhance the acid-catalyzed method’s efficiency by improving heat transfer and reducing reaction times.

Chemical Reactions Analysis

2-(9-Decenyl)glutaconic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(9-Decenyl)glutaconic acid has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to fatty acid metabolism and as a model compound for studying enzyme-substrate interactions.

Industry: It is used in the production of biodegradable polyesters and polyamides.

Mechanism of Action

The mechanism of action of 2-(9-Decenyl)glutaconic acid involves its interaction with specific molecular targets and pathways. As a long-chain fatty acid, it can act as a substrate for various enzymes involved in fatty acid metabolism. It may also interact with cellular receptors and signaling pathways, influencing cellular processes such as energy production and lipid metabolism .

Comparison with Similar Compounds

The following analysis compares 2-(9-Decenyl)glutaconic acid with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues of Glutaconic Acid

Key Observations :

- Substituent Effects : The 9-decenyl chain in this compound introduces hydrophobicity, contrasting with the water-soluble glutaconic acid. This could enhance its interaction with lipid-rich environments (e.g., cell membranes) but reduce aqueous solubility .

- Biological Activity: While glutaconic acid is neurotoxic via NMDA receptor overactivation, the alkenyl chain in this compound may redirect its activity toward lipid-modifying enzymes, as seen in related compounds like 9-Oxononanoic Acid (PLA2 activation) .

Decenoic Acid Derivatives

Key Observations :

- Biological Specificity: The compound’s dual functionality (carboxyl and alkenyl groups) may allow simultaneous interactions with hydrophilic and hydrophobic domains in enzymes, a trait absent in mono-functional derivatives like 9-Decenyl Acetate .

Hydroxy- and Oxo-Substituted Analogues

Key Observations :

- Oxidative State: The absence of oxo or hydroxy groups in this compound may reduce its direct involvement in redox reactions compared to 9-Oxononanoic Acid, which influences thromboxane synthesis .

- Therapeutic Potential: Structural parallels to 9-PAHSA metabolites (e.g., 9-hydroxy Stearic Acid) suggest possible roles in epigenetic regulation, though empirical data are lacking .

Biological Activity

2-(9-Decenyl)glutaconic acid is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a decenyl chain, contributing to its unique properties and biological activities.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain pathogens, indicating its potential use in developing natural antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Scavenging Free Radicals : The antioxidant activity is believed to stem from the ability of the compound to scavenge free radicals, thereby protecting cells from oxidative damage.

- Modulation of Signaling Pathways : There is evidence suggesting that this compound may influence various signaling pathways involved in inflammation and immune responses.

- Interaction with Cellular Membranes : The long hydrocarbon chain may facilitate interactions with cell membranes, affecting membrane fluidity and function.

Case Studies

-

Antioxidant Activity Assessment :

- A study utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of this compound. The results indicated a significant reduction in DPPH radical concentration, demonstrating its effectiveness as an antioxidant.

-

Anti-inflammatory Studies :

- In vitro experiments showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

-

Antimicrobial Testing :

- The compound was tested against various bacterial strains, showing notable inhibitory effects on growth, particularly against Gram-positive bacteria.

Data Tables

| Activity Type | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant reduction observed |

| Anti-inflammatory | Cytokine Production Assay | Reduced cytokine levels |

| Antimicrobial | Zone of Inhibition Test | Effective against Gram-positive bacteria |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(9-Decenyl)glutaconic acid, and how do reaction conditions influence isomer formation?

- Methodological Answer : Synthesis often involves condensation reactions of glutaconic acid derivatives with decenyl groups. For example, glutaconic aldehyde intermediates (formed via hydrolysis of chloroform in alkaline media) can react with unsaturated alkenes under controlled pH and temperature to minimize undesired tautomerism . Key variables include solvent polarity (e.g., glacial acetic acid for stabilizing intermediates) and catalysts (e.g., pyridine for Schiff base formation). Monitoring via HPLC (>95% purity) is critical to confirm product integrity .

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are preferred. For metabolic studies, derivatization (e.g., trimethylsilylation) improves volatility and detection sensitivity. Calibration with stable isotopes (e.g., deuterated analogs) accounts for matrix effects . Elevated levels in genetic disorders like glutaric acidemia type I require validation via urinary organic acid analysis and tandem MS for acylcarnitines .

Q. What are the structural considerations for distinguishing this compound from its isomers?

- Methodological Answer : Geometrical isomerism (cis/trans) and tautomeric mobility complicate characterization. Use NMR (¹H and ¹³C) to identify double-bond configurations and FT-IR to detect carboxylate stretching (~1700 cm⁻¹). Computational methods (e.g., DFT) predict bond angles and vibrational spectra, validated against experimental IR data .

Advanced Research Questions

Q. How does the tautomeric mobility of this compound impact its reactivity in enzyme-catalyzed reactions?

- Methodological Answer : The α,β-unsaturated dicarboxylic structure allows tautomerization between keto and enol forms, influencing substrate-enzyme binding. For CoA-dependent reactions (e.g., glutaconyl-CoA formation), pre-incubate the compound with acetyl-CoA and monitor kinetics via stopped-flow spectroscopy. Compare activation energies of tautomers using Arrhenius plots .

Q. What experimental strategies resolve contradictions in reported neurotoxic effects of glutaconic acid derivatives?

- Methodological Answer : Contradictions arise from isomer-specific toxicity (e.g., trans vs. cis) and concentration thresholds. Design dose-response assays in neuronal cell lines, measuring NMDA receptor activation via calcium imaging. Use CRISPR-edited models (e.g., NMDA receptor knockouts) to isolate excitotoxicity mechanisms . Validate in vivo using zebrafish models with fluorescent reporters for oxidative stress .

Q. How can researchers optimize the stability of this compound in long-term storage?

- Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized samples at –80°C under argon to prevent oxidation. For aqueous solutions, add antioxidants (e.g., 0.1% ascorbic acid) and buffer at pH 6–7 (PBS or HEPES). Monitor degradation via LC-MS over 6–12 months, tracking dimerization or decarboxylation byproducts .

Key Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the decenyl chain .

- Toxicity Assays : Include glutaric acidemia patient-derived fibroblasts to model in vivo metabolic stress .

- Structural Analysis : Combine X-ray crystallography (where possible) with computational modeling for unresolved tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.